molecular formula C10H12ClNO2 B14039863 1-(5-Amino-2-methoxyphenyl)-1-chloropropan-2-one

1-(5-Amino-2-methoxyphenyl)-1-chloropropan-2-one

Cat. No.: B14039863
M. Wt: 213.66 g/mol
InChI Key: OMJJHEJLFJKGND-UHFFFAOYSA-N
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Description

1-(5-Amino-2-methoxyphenyl)-1-chloropropan-2-one is a chlorinated arylpropanone derivative characterized by a 5-amino-2-methoxyphenyl substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as thiadiazoles, pyrazolotriazines, and benzoxazole/thiazole derivatives . Its reactive α-chloroketone moiety enables nucleophilic substitution reactions, making it valuable in medicinal chemistry for designing anticancer agents .

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

1-(5-amino-2-methoxyphenyl)-1-chloropropan-2-one

InChI

InChI=1S/C10H12ClNO2/c1-6(13)10(11)8-5-7(12)3-4-9(8)14-2/h3-5,10H,12H2,1-2H3

InChI Key

OMJJHEJLFJKGND-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)N)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-2-methoxyphenyl)-1-chloropropan-2-one typically involves multiple steps. One common method starts with the reaction of 5-amino-2-methoxyphenol with a chlorinating agent to introduce the chlorine atom. This is followed by a series of reactions to form the propanone moiety. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as magnesium sulfate for drying .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of chlorinating agents and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-2-methoxyphenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chloropropanone moiety to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(5-Amino-2-methoxyphenyl)-1-chloropropan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-methoxyphenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds with proteins, affecting their function. The chloropropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. These interactions can modulate various biochemical pathways, including those involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituent patterns on the aromatic ring or modifications to the propanone backbone. Below is a comparative analysis:

Compound Substituents Key Features References
1-(5-Amino-2-methoxyphenyl)-1-chloropropan-2-one 5-Amino, 2-methoxy, α-chloroketone High reactivity for heterocyclic synthesis; potential anticancer activity
1-(4-Amino-2-(methylthio)phenyl)-1-chloropropan-2-one 4-Amino, 2-methylthio, α-chloroketone Increased lipophilicity due to methylthio group; used in antimicrobial studies
1-(3,5-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one 3,5-Bis(trifluoromethylthio), α-chloroketone Enhanced electron-withdrawing effects; applications in agrochemicals
1-(5-Chloro-2-methoxyphenyl)propan-1-one 5-Chloro, 2-methoxy, propanone (no α-chlorine) Lower reactivity; used as a pharmaceutical intermediate

Biological Activity

1-(5-Amino-2-methoxyphenyl)-1-chloropropan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on pharmacological properties, interaction with molecular targets, and synthesis methods.

Chemical Structure and Properties

The compound features a chloropropanone moiety, an amino group, and a methoxy group attached to a phenyl ring. These functional groups significantly influence its reactivity and biological activity. The amino group can form hydrogen bonds with active site residues in enzymes or receptors, while the methoxy group enhances binding affinity through hydrophobic interactions.

Biological Activity Overview

Research indicates that this compound exhibits various pharmacological effects, including:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains.
  • Antioxidant Properties : It may scavenge free radicals, contributing to its therapeutic potential.
  • Interaction with Receptors : Preliminary studies suggest it may interact with serotonin receptors, influencing neurotransmission.

The biological effects of this compound are likely mediated through its interactions with specific molecular targets. The presence of the amino and methoxy groups allows for the formation of active intermediates that can engage with cellular targets.

Synthesis

The synthesis typically involves the reaction of 5-amino-2-methoxybenzaldehyde with chloroacetone under basic conditions. Common bases used include sodium hydroxide or potassium carbonate, and the reaction is usually carried out in solvents like ethanol or methanol.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against E. coli and S. aureus
AntioxidantScavenges DPPH radicals
Receptor InteractionPotential agonist for serotonin receptors

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting strong antibacterial properties.

Case Study: Antioxidant Evaluation

In vitro assays demonstrated that the compound showed a notable capacity to reduce oxidative stress in cell cultures by scavenging free radicals. This property is essential for potential therapeutic applications in oxidative stress-related diseases.

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